5-Methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine
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Overview
Description
5-Methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine is a heterocyclic compound that belongs to the class of tetrahydropyridines. Tetrahydropyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diphenylethane with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol at a controlled temperature to yield the desired tetrahydropyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield fully saturated tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been investigated for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: Research has explored its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson’s disease.
Industry: It is used in the development of novel materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 5-Methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress. This mechanism is particularly relevant in the context of neurodegenerative diseases, where mitochondrial dysfunction plays a crucial role .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and its use in Parkinson’s disease research.
2,3,4,5-Tetrahydropyridine: A simpler tetrahydropyridine derivative with different chemical properties.
6-Acetyl-2,3,4,5-tetrahydropyridine: Naturally occurring compound with distinct biological activities.
Uniqueness
5-Methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to modulate mitochondrial function and oxidative stress pathways makes it a valuable compound for research in neurodegenerative diseases .
Properties
CAS No. |
645391-60-2 |
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Molecular Formula |
C18H19N |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
5-methyl-1,2-diphenyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C18H19N/c1-15-12-13-18(16-8-4-2-5-9-16)19(14-15)17-10-6-3-7-11-17/h2-12,18H,13-14H2,1H3 |
InChI Key |
MPBQGTIKKOXBCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(N(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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